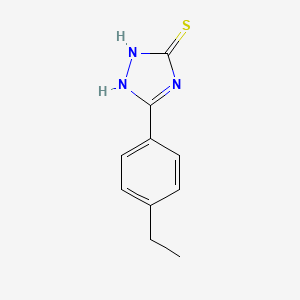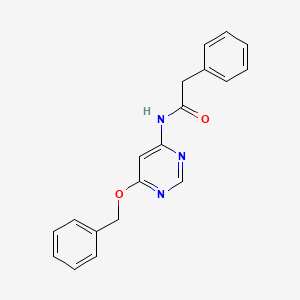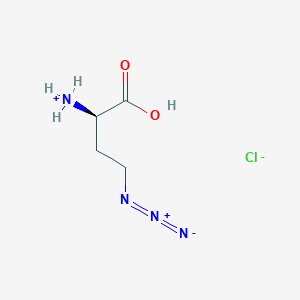![molecular formula C22H22FN5O3 B2812084 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide CAS No. 941887-67-8](/img/structure/B2812084.png)
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide” is a complex organic molecule. It is related to the class of compounds known as pyrrolo[2,1-f][1,2,4]triazines . These compounds are of interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
The compound of interest is part of a broader category of molecules that have been explored for their potential in synthesizing new biologically active molecules due to the presence of pharmacophoric groups like 4-fluorophenyl. These groups are known for their relevance in medicinal chemistry, especially in the development of antibacterial agents. A study by Holla, Bhat, and Shetty (2003) highlighted the synthesis of fluorine-containing thiadiazolotriazinones, showing promising antibacterial activities at low concentrations, indicating the potential of such compounds in antibacterial drug development (Holla, Bhat, & Shetty, 2003).
Antitumor Activity
Another crucial application of such compounds is in antitumor research. Sztanke et al. (2007) reported the design and synthesis of derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones and their in vitro cytotoxic activities against various human carcinoma cells. Some compounds demonstrated significant activity against specific cancer cell lines, suggesting the potential of these derivatives in cancer treatment (Sztanke et al., 2007).
Synthesis and Antimicrobial Activities
Derivatives related to the compound have also been synthesized for exploring their antimicrobial properties. Demirbaş et al. (2010) synthesized 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives showing good to moderate activities against bacterial strains, excluding Candida tropicalis and Candida albicans. This indicates the versatility of these compounds in developing new antimicrobial agents (Demirbaş et al., 2010).
Antioxidant and Anticancer Agent
Research into the antioxidant and anticancer properties of triazolo-thiadiazoles, which share structural similarities with the compound in focus, has shown promising results. Sunil et al. (2010) investigated triazolo-thiadiazoles for their in vitro antioxidant properties and anticancer activity, demonstrating potent effects against hepatocellular carcinoma cell lines. These findings underscore the potential of such compounds in developing treatments for cancer and oxidative stress-related conditions (Sunil et al., 2010).
Mécanisme D'action
Target of Action
Compounds from the 1,2,4-triazin-6(5h)-one class have been found in many compounds with various types of biological activities
Mode of Action
It is known that the compound is synthesized from oxazol-5(4h)-one and 1,2,4-triazin-6(5h)-one classes containing a phenyl-/4-bromophenylsulfonylphenyl moiety . The reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yields the corresponding 1,2,4-triazin-6(5H)-ones . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Some 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione derivatives exhibited good potency as well as improved metabolic stability
Action Environment
It is known that the first stage of thermal degradation of some similar compounds starts with an initial well-separated mass loss
Propriétés
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-13-10-14(2)19(15(3)11-13)24-18(29)12-28-21(31)20(30)27-9-8-26(22(27)25-28)17-6-4-16(23)5-7-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIACYDBQZACGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2812004.png)




![ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2812012.png)
![N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2812013.png)

![4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2812016.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2812018.png)
![N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide](/img/structure/B2812020.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)